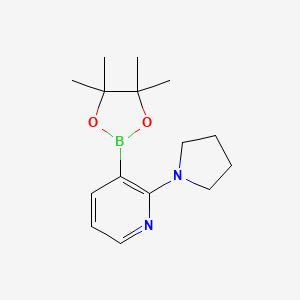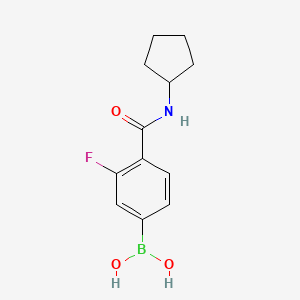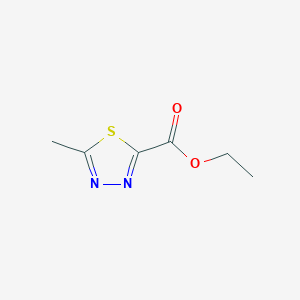![molecular formula C13H19Cl2N3 B1451445 [3-(3,5-Dimethyl-1h-pyrazol-1-yl)-benzyl]methylamine dihydrochloride CAS No. 1185293-07-5](/img/structure/B1451445.png)
[3-(3,5-Dimethyl-1h-pyrazol-1-yl)-benzyl]methylamine dihydrochloride
Overview
Description
“[3-(3,5-Dimethyl-1h-pyrazol-1-yl)-benzyl]methylamine dihydrochloride” is a unique chemical provided to early discovery researchers . It has a molecular weight of 274.19 . The IUPAC name for this compound is [3- (3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-methylmethanamine dihydrochloride .
Molecular Structure Analysis
The SMILES string for this compound isCl.Cl.Cc1cc(C)n(n1)-c2cccc(CN)c2 . This represents the structure of the molecule in a linear format, where each character or set of characters represents an atom or bond. Physical And Chemical Properties Analysis
The compound has a molecular weight of 274.19 . The InChI key, which is a unique identifier for the compound, isCAGODXQCFDAFFH-UHFFFAOYSA-N .
Scientific Research Applications
Synthesis and Characterization in Inorganic Chemistry : The synthesis of new 3,5-dimethylpyrazolic hybrid ligands N1-substituted by polyether chains and phenyl groups, including those similar to the specified compound, has been studied. These ligands, when reacted with certain palladium(II) complexes, yield monomeric or dimeric compounds depending on the solvent. This study contributes to the understanding of the structural and stability aspects of these complexes (Guerrero et al., 2008).
Potential Anticancer Applications : A series of 1-aryl-3,4-substituted-1H-pyrazol-5-ol derivatives, including structures similar to the compound , was synthesized and evaluated as prostate cancer antigen-1 (PCA-1/ALKBH3) inhibitors, demonstrating potential as anti-prostate cancer drugs (Nakao et al., 2014).
Corrosion Inhibition : A theoretical study using density functional theory (DFT) investigated bipyrazolic-type organic compounds, including derivatives of the specified compound, as corrosion inhibitors. This study is crucial for understanding the chemical reactivity and inhibition efficiencies of these compounds (Wang et al., 2006).
Antibacterial and Antifungal Activities : A study on the synthesis of pyrazole/pyridine-based compounds and their nanocrystalline derivatives revealed significant antibacterial and antifungal activities. The structure-activity relationship of these compounds, including those related to the specified compound, provides insights into their potential use in medicinal chemistry (Mondal et al., 2017).
Herbicide Development : Research on enhancing quinclorac potency led to the synthesis of derivatives containing 3-methyl-1H-pyrazol-5-yl, closely related to the specified compound. These compounds demonstrated excellent herbicidal activity against barnyard grass, highlighting their potential in agricultural applications (Luo et al., 2021).
Safety and Hazards
properties
IUPAC Name |
1-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-N-methylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.2ClH/c1-10-7-11(2)16(15-10)13-6-4-5-12(8-13)9-14-3;;/h4-8,14H,9H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJMWCPMMZNONA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)CNC)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



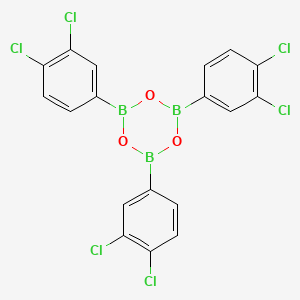
![7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate](/img/structure/B1451366.png)


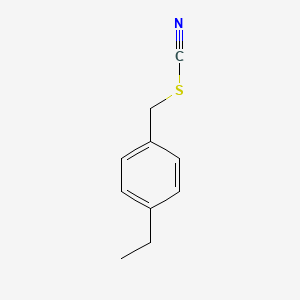
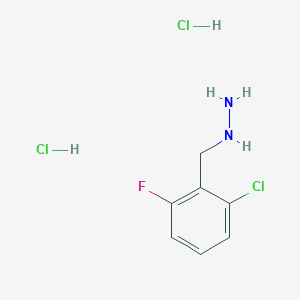

![1-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)cyclohexane-1-carboxylic acid](/img/structure/B1451374.png)

